molecular formula C11H12BrFN2O3 B11079318 N-(4-bromo-2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

N-(4-bromo-2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B11079318
M. Wt: 319.13 g/mol
InChI Key: IDSHEIAZRZKVSW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide, also known by its chemical formula C₁₀H₁₄BrFN₂O₂ , is a synthetic organic compound. It belongs to the class of amides and contains both fluorine and bromine substituents on its aromatic ring. The compound’s structure consists of an ethanediamide backbone with a 4-bromo-2-fluorophenyl group attached to one nitrogen atom and a 2-methoxyethyl group attached to the other nitrogen atom.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-bromo-2-fluoroaniline with 2-methoxyethylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate). The resulting intermediate is then treated with ethanediamide to yield the target compound.

b. Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The choice of base and solvent can influence the yield and purity of the product.

c. Industrial Production: While there is limited information on large-scale industrial production, laboratory-scale synthesis is feasible. Optimization of reaction conditions and purification methods would be necessary for industrial-scale production.

Chemical Reactions Analysis

a. Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amide functional group. For example, it may react with alkyl halides or acyl chlorides.

    Reduction Reactions: Reduction of the carbonyl group in the amide linkage can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the amine group could lead to the formation of an imine or other related compounds.

b. Common Reagents and Conditions:

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and a base (e.g., sodium hydroxide).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

c. Major Products: The major products depend on the specific reaction conditions. Substitution reactions yield modified amides, while reduction reactions lead to primary amines.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific receptors or enzymes.

    Biological Studies: Researchers might explore its interactions with proteins or nucleic acids.

    Materials Science: Its unique structure may find applications in materials with specific properties.

Mechanism of Action

The exact mechanism of action remains speculative, but it likely involves interactions with biological macromolecules (e.g., proteins or nucleic acids). Further studies are needed to elucidate its precise mode of action.

Properties

Molecular Formula

C11H12BrFN2O3

Molecular Weight

319.13 g/mol

IUPAC Name

N'-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C11H12BrFN2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

IDSHEIAZRZKVSW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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